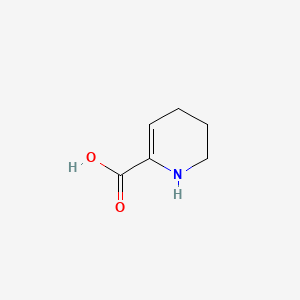

1,4,5,6-Tetrahydropyridine-2-carboxylic acid

Vue d'ensemble

Description

1,4,5,6-Tetrahydropyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydropyridine, which is a six-membered ring structure containing one nitrogen atom. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target in medicinal chemistry and drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydropyridine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. This reaction typically takes place in methanol under reflux conditions for one to two hours, resulting in the formation of polysubstituted 1,4,5,6-tetrahydropyridines .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and environmentally friendly catalysts to enhance yield and reduce waste. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported to facilitate the synthesis of tetrahydropyridine derivatives with high efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,4,5,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit diverse biological activities .

Applications De Recherche Scientifique

Pharmacological Applications

1,4,5,6-Tetrahydropyridine-2-carboxylic acid exhibits a range of pharmacological properties that make it valuable in drug development:

Neuroprotective Agents

Research indicates that tetrahydropyridine derivatives can act as neuroprotective agents. For instance, certain derivatives have shown potential in treating neurodegenerative diseases by acting as dopamine receptor agonists. An example is Droperidol, which is utilized for sedation and has antipsychotic properties .

Anticancer Activity

Several studies have reported the anticancer properties of tetrahydropyridine derivatives. They have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . Structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyridine structure can enhance its efficacy against cancer cells .

Anti-inflammatory Properties

Tetrahydropyridine derivatives have been recognized for their anti-inflammatory effects, making them candidates for treating inflammatory diseases . The introduction of specific substituents on the tetrahydropyridine ring has been shown to influence these properties significantly.

Synthetic Applications

The synthesis of this compound can be achieved through various innovative methods:

Multicomponent Reactions

Recent advancements have highlighted the use of multicomponent reactions to synthesize tetrahydropyridines efficiently. For example, a reaction involving aldehydes and cyano-containing compounds has yielded polysubstituted tetrahydropyridines with high stereoselectivity .

Phosphine-Catalyzed Reactions

Phosphine-catalyzed reactions have also been employed to synthesize tetrahydropyridine derivatives with significant yields. These methods allow for the introduction of various functional groups that can enhance biological activity .

Case Study 1: Anticancer Activity

A study examining the anticancer effects of a series of tetrahydropyridine derivatives demonstrated that specific substitutions on the tetrahydropyridine ring led to increased cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another investigation focused on a tetrahydropyridine derivative's neuroprotective effects in a Parkinson's disease model. The compound was found to reduce neuronal death and improve motor function in treated subjects compared to controls.

Mécanisme D'action

The mechanism of action of 1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial enzymes in cancer and tuberculosis, respectively. The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell proliferation and bacterial growth .

Comparaison Avec Des Composés Similaires

1,4,5,6-Tetrahydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:

1,2,3,6-Tetrahydropyridine-2-carboxylic acid: This compound has a different substitution pattern on the tetrahydropyridine ring, leading to distinct biological activities.

2,3,4,5-Tetrahydropyridine-2-carboxylic acid: Another isomer with unique properties and applications.

Piperidine derivatives: These compounds share a similar ring structure but differ in their nitrogen atom’s position and substitution patterns, resulting in varied pharmacological profiles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug discovery and development.

Activité Biologique

1,4,5,6-Tetrahydropyridine-2-carboxylic acid (THPCA) is a compound belonging to the tetrahydropyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of THPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). These enzymes are critical in cancer cell proliferation and tuberculosis pathogenesis, respectively. By inhibiting these targets, THPCA disrupts normal cellular functions leading to:

- Inhibition of Cell Proliferation : The inhibition of CDK2 affects cell cycle progression, thereby limiting cancer cell growth.

- Antimicrobial Activity : DprE1 inhibition is significant in combating Mycobacterium tuberculosis by disrupting cell wall biosynthesis .

Biological Activities

The biological activities of THPCA can be categorized as follows:

1. Anticancer Activity

THPCA has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. For instance, research demonstrated that THPCA treatment led to a significant reduction in cell viability in breast cancer cells through the activation of apoptotic pathways .

2. Antimicrobial Properties

THPCA exhibits antimicrobial effects against several pathogens. Its action against Mycobacterium tuberculosis highlights its potential as a therapeutic agent in treating tuberculosis. Additionally, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Research suggests that THPCA may possess neuroprotective properties. It has been studied for its effects on neuroinflammation and oxidative stress in neuronal cells. The compound's ability to reduce reactive oxygen species (ROS) production indicates its potential utility in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of THPCA:

Propriétés

IUPAC Name |

1,2,3,4-tetrahydropyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h3,7H,1-2,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHALQNMKJVYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50244270 | |

| Record name | delta(2)-Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-26-6 | |

| Record name | 1,4,5,6-Tetrahydro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(2)-Piperidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099839266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(2)-Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.